3-Chloro-1,2,4-thiadiazol-5-amine
Description
Overview of Thiadiazole Ring Systems
Thiadiazoles exist in four main isomeric forms, distinguished by the relative positions of the sulfur and nitrogen atoms in the five-membered ring. nih.govresearchgate.net These isomers are 1,2,3-thiadiazole (B1210528), 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole (B1195012), and 1,3,4-thiadiazole (B1197879). isres.orgmdpi.com This structural diversity leads to a wide range of chemical and physical properties among the isomers. isres.org While all isomers have found applications, the 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied. isres.org
The parent 1,2,3-thiadiazole is a yellow liquid, while 1,2,5-thiadiazole is a colorless liquid. chemicalbook.comchemicalbook.com The 1,2,5-thiadiazole ring system is noted for its thermal stability and high aromaticity. chemicalbook.comthieme-connect.de In contrast, the 1,2,3-thiadiazole ring is unique in its ability to readily lose a molecule of nitrogen upon thermal or photochemical decomposition. e-bookshelf.de The 1,3,4-thiadiazole scaffold is a key component in various commercially available drugs. rsc.orgnih.gov
Comparison of Thiadiazole Isomers
| Isomer | Structure | Key Features | Parent Compound Boiling Point |
|---|---|---|---|
| 1,2,3-Thiadiazole | Can undergo ring cleavage with loss of N₂. e-bookshelf.de Used in agrochemicals and organic synthesis. isres.org | 157°C chemicalbook.com | |
| 1,2,4-Thiadiazole | Generally stable, resembles pyrimidine (B1678525). isres.org The 5-position is the most reactive site for nucleophilic substitution. isres.org | N/A | |
| 1,2,5-Thiadiazole | Thermally stable with high aromatic character. chemicalbook.com The drug Timolol is a notable example. thieme-connect.de | 94°C chemicalbook.com | |
| 1,3,4-Thiadiazole | Most promising for therapeutic potential. nih.gov Found in drugs like Cefazolin and Acetazolamide. rsc.orgnih.gov | 205°C (decomposes) |
The 1,2,4-thiadiazole ring is a significant scaffold in heterocyclic and medicinal chemistry. rsc.orgresearchgate.net Its derivatives are recognized for a wide spectrum of biological activities. rsc.orgnih.gov This heterocycle serves as a versatile building block in the synthesis of compounds for pharmaceutical and agricultural applications. researchgate.netontosight.ai The structural similarity of the 1,2,4-thiadiazole core to the pyrimidine moiety contributes to its importance. isres.org
In the context of medicinal chemistry, 1,2,4-thiadiazoles are considered an important subclass of bioactive five-membered organic compounds. nih.gov They have been investigated for their potential in developing new therapeutic agents. rsc.orgacs.org The stability of the 1,2,4-thiadiazole ring, particularly when substituted at the 3- and 5-positions, makes it a reliable framework in drug design. isres.org Furthermore, the 1,2,4-thiadiazole moiety can act as a bioisostere for other chemical groups, allowing for the fine-tuning of molecular properties in drug development. It can also function as a thiol-trapping agent, which is relevant for designing inhibitors that target cysteine residues in proteins. nih.gov
Contextualizing 3-Chloro-1,2,4-thiadiazol-5-amine
This compound is a specific derivative of the 1,2,4-thiadiazole core. Its chemical identity is defined by a chloro group at position 3 and an amine group at position 5 of the thiadiazole ring. These substituents play a crucial role in its reactivity and potential applications.
The reactivity of the 1,2,4-thiadiazole ring is heavily influenced by the nature and position of its substituents. isres.org Generally, the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution reactions. isres.org The presence of an electron-withdrawing group, such as the chloro group at the 3-position in this compound, can further activate the ring towards such reactions. Conversely, the amino group at the 5-position is an electron-donating group, which can modulate the ring's electronic properties.
The introduction of substituents into the phenyl ring of 1,2,4-thiadiazole derivatives has been shown to significantly affect properties like solubility. rsc.org This is often due to a combination of changes in the crystal lattice energy (related to sublimation) and the energy of interaction with water (hydration). rsc.org For this compound, the chlorine atom and the amine group are key functional handles that allow for further chemical modifications, making it a valuable intermediate in synthetic chemistry.
The academic relevance of this compound stems primarily from its utility as a synthetic intermediate. While research focusing exclusively on this single molecule is limited, its structural motifs are present in more complex molecules that are subjects of broader studies. For instance, 5-amino-1,2,4-thiadiazole derivatives are key components in the synthesis of compounds with potential biological activities. The presence of a reactive chlorine atom makes it a versatile precursor for creating diverse libraries of 1,2,4-thiadiazole derivatives through nucleophilic substitution reactions.
Research on related structures, such as 3,5-disubstituted-1,2,4-thiadiazoles, is extensive, with studies focusing on their synthesis and evaluation for various therapeutic targets. nih.govacs.orgacs.org The development of novel synthetic methods, such as copper-catalyzed oxidative heterocyclization, to access the 3-amino-5-acyl-1,2,4-thiadiazole core highlights the ongoing interest in this class of compounds. rsc.org
Historical Development of 1,2,4-Thiadiazole Research
The history of thiadiazole chemistry dates back to the 19th century. The first 1,3,4-thiadiazole was described by Fischer in 1882, with its true structure being confirmed in 1890. nih.gov The parent 1,2,4-thiadiazole was first mentioned in 1821, but its synthesis and characterization were not accomplished until 1955. isres.org Early work focused on the fundamental synthesis and reactivity of these heterocyclic systems.
Over the decades, research has evolved from basic characterization to exploring the vast potential of thiadiazole derivatives, particularly in medicinal chemistry. rsc.orgnih.gov The discovery that the 1,3,4-thiadiazole ring acts as a bioisostere of pyrimidine spurred significant interest. mdpi.com In recent years, there has been a surge in the development of efficient and sustainable synthetic methods for preparing 1,2,4-thiadiazole derivatives, reflecting their growing importance as privileged scaffolds in drug discovery and materials science. rsc.orgresearchgate.netacs.org
Table of Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3S/c3-1-5-2(4)7-6-1/h(H2,4,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSYXNGGEUCWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NS1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27787-59-3 | |
| Record name | 3-chloro-1,2,4-thiadiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 1,2,4 Thiadiazol 5 Amine
Nucleophilic Substitution Reactions
The electron-deficient nature of the 1,2,4-thiadiazole (B1232254) ring renders it susceptible to nucleophilic attack, particularly at the carbon atoms bearing leaving groups. This section explores the displacement of the chlorine atom and the reactivity of the exocyclic amino group.
Displacement of the Chlorine Atom at the 3-Position by Various Nucleophiles (e.g., Amines, Thiols, Alcohols)
The chlorine atom at the 3-position of the 1,2,4-thiadiazole ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the synthesis of a diverse array of derivatives.
Displacement by Amines: The reaction of halogenated thiadiazoles with amines is a well-established method for creating C-N bonds. For instance, the related compound 3-bromo-5-chloro-1,2,4-thiadiazole (B1271854) has been shown to react with ammonia (B1221849) in ethanol (B145695) at elevated temperatures, leading to the selective displacement of the chloro group to form 3-bromo-5-amino-1,2,4-thiadiazole. amazonaws.com This precedent suggests that 3-Chloro-1,2,4-thiadiazol-5-amine can react with various primary and secondary amines to yield 3-substituted-amino-1,2,4-thiadiazol-5-amine derivatives. The reaction typically proceeds by nucleophilic attack of the amine at the C-3 position, followed by the elimination of the chloride ion.
Displacement by Thiols: Thiolates are potent nucleophiles that readily displace halogens from electron-poor heterocyclic systems. Research on 3-chloro-5-substituted-1,2,4-thiadiazoles has demonstrated their outstanding reactivity towards thiols in aqueous solutions. nih.gov These reactions proceed via a nucleophilic aromatic substitution mechanism, where the thiol attacks the carbon bearing the chlorine, leading to the formation of a new carbon-sulfur bond. nih.gov This reactivity is crucial for applications such as covalent inhibitors and chemical probes for biological systems.
Displacement by Alcohols: While less common than reactions with amines and thiols, alkoxides can also serve as nucleophiles to displace the chlorine atom. The reaction of this compound with alcohols, typically in the presence of a strong base to generate the corresponding alkoxide, would be expected to yield 3-alkoxy-1,2,4-thiadiazol-5-amine derivatives. The reactivity would be dependent on the nucleophilicity of the alkoxide and the reaction conditions employed.
| Nucleophile | Product Class | Reaction Conditions |
| Amines (R-NH₂) | 3-(Alkyl/Aryl)amino-1,2,4-thiadiazol-5-amines | Typically heated in a suitable solvent |
| Thiols (R-SH) | 3-(Alkyl/Aryl)thio-1,2,4-thiadiazol-5-amines | Often in aqueous solution, may require base |
| Alcohols (R-OH) | 3-Alkoxy-1,2,4-thiadiazol-5-amines | Requires a strong base to form the alkoxide |
Reactivity of the Amino Group at the 5-Position
The amino group at the 5-position is a key functional handle that can undergo a variety of chemical transformations, allowing for further diversification of the thiadiazole scaffold.
Acylation: The amino group can be readily acylated to form amides. For example, the amino group of 3-bromo-1,2,4-thiadiazol-5-amine (B1372999) has been protected using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding tert-butyl carbamate. amazonaws.com This reaction demonstrates the nucleophilic character of the amino group and its ability to react with electrophilic acylating agents.
Diazotization: The primary amino group at the 5-position can undergo diazotization upon treatment with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium). The resulting diazonium salt is a versatile intermediate. For instance, 2-amino-5-thiol-1,3,4-thiadiazole can be diazotized to form a diazonium salt, which then reacts with activated aromatic compounds to produce a range of azo compounds. uobaghdad.edu.iqresearchgate.net This reactivity opens up pathways to the synthesis of thiadiazole-containing dyes and other functional molecules.
Electrophilic Aromatic Substitution Reactions of the Thiadiazole Ring
The 1,2,4-thiadiazole ring is an electron-deficient heterocycle. This is due to the presence of two electronegative nitrogen atoms and a sulfur atom, which withdraw electron density from the ring carbons. As a result, the ring is generally deactivated towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and Friedel-Crafts reactions. nih.gov Electrophilic attack on the unsubstituted ring is highly unfavorable under normal conditions.
However, the introduction of strong electron-donating groups onto the ring can increase the electron density sufficiently to allow for some electrophilic substitutions, although such examples remain rare for the 1,2,4-thiadiazole system.
Oxidative Transformations of the Thiadiazole Ring System
The thiadiazole ring can be involved in various oxidative processes, often leading to the formation of the heterocyclic system itself or to its transformation. The synthesis of 1,2,4-thiadiazoles frequently involves the oxidative cyclization of thioamides or related precursors. acs.orgrsc.org For example, molecular iodine has been used as an oxidant to promote the N-S bond formation in the synthesis of 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles. nih.gov
Furthermore, oxidative conditions can lead to ring transformations. In one study, the oxidation of triazine derivatives led to a ring contraction to form 1,2,4-thiadiazoles. researchgate.net Photochemical oxidation of 4H-1,2,6-thiadiazines in the presence of oxygen has also been shown to produce 1,2,5-thiadiazole (B1195012) 1-oxides through a ring contraction mechanism, highlighting the susceptibility of related sulfur-nitrogen heterocycles to oxidative rearrangement. acs.org While direct oxidation of the this compound ring leading to products like sulfoxides or sulfones has not been extensively reported, these findings suggest that the ring system is not inert to oxidative conditions and can participate in complex transformations.
Reductive Pathways of the Thiadiazole Ring System
The 1,2,4-thiadiazole ring is generally stable to mild reducing agents. However, under more forceful conditions, reductive cleavage of the ring can occur. For the related 1,2,5-thiadiazole system, powerful reducing agents can cause ring cleavage and desulfurization to yield 1,2-diamino compounds.
In the context of poly[dithio-2,5-(1,3,4-thiadiazole)], the disulfide bond linking the heterocyclic units has been shown to undergo electrochemical reduction. capes.gov.br While this involves a linkage to the ring rather than the ring itself, it indicates that functionalities attached to the thiadiazole core can be susceptible to reduction. Direct reduction of the 1,2,4-thiadiazole ring in this compound is not a commonly reported transformation, suggesting a considerable stability of the heterocyclic core under many reductive conditions.
Cross-Coupling Reactions Involving C-Cl Bond Activation (e.g., Palladium-Catalyzed Methods like Suzuki-Miyaura)
Modern synthetic chemistry has been revolutionized by palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. The C-Cl bond at the 3-position of this compound is a suitable handle for such transformations.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for introducing aryl or vinyl substituents. While direct examples with this compound are not abundant in the literature, the reactivity of closely related analogues provides strong evidence for its feasibility. For instance, the Stille cross-coupling of 3-bromo-5-chloro-1,2,4-thiadiazole has been shown to proceed with regioselectivity, with the coupling occurring at the more reactive C-5 position. rsc.org This indicates that the halogen at the 3-position can also participate in such reactions, likely under more forcing conditions or with appropriate catalyst systems.
A general representation for a Suzuki-Miyaura coupling reaction involving this compound would involve its reaction with a boronic acid (or its ester) in the presence of a palladium catalyst and a base. The amino group at the 5-position may require protection prior to the coupling reaction to prevent side reactions.
| Reaction | Coupling Partner | Catalyst/Reagents | Product Class |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl/Vinyl-1,2,4-thiadiazol-5-amines |
| Stille | Organostannane | Pd Catalyst | 3-Substituted-1,2,4-thiadiazol-5-amines |
Ring-Opening and Rearrangement Mechanisms
While specific studies on the ring-opening and rearrangement of this compound are not extensively documented in publicly available research, the reactivity of related substituted thiadiazole systems provides valuable insights into its potential mechanistic pathways.
Generally, 1,2,4-thiadiazoles are stable due to their aromatic character. psu.edu However, the presence of substituents can significantly influence their reactivity. psu.edu For instance, rearrangements have been observed in other substituted 1,2,4-heterocyclic systems. The rearrangement of 3,4-disubstituted Δ²-1,2,4-oxadiazoline-5-thiones to the corresponding 3,4-disubstituted Δ²-1,2,4-thiadiazolin-5-ones, catalyzed by light or metallic copper, highlights the potential for ring atom reorganization within these five-membered heterocycles. rsc.org
Ring-opening reactions are also plausible under certain conditions. For other thiadiazole isomers, such as 1,3,4-thiadiazoles, ring-opening can be a key step in rearrangement processes. For example, some 2-chloro and 2-amino substituted 1,3,4-thiadiazoles have been reported to undergo rearrangement through a ring-opening intermediate, followed by ring closure to form a different heterocyclic system.
For this compound, a hypothetical ring-opening could be initiated by nucleophilic attack at the sulfur atom or at one of the carbon atoms of the ring, which are rendered electrophilic by the adjacent nitrogen atoms. The subsequent cleavage of a C-S or S-N bond would lead to a linear intermediate. This intermediate could then potentially undergo rearrangement and cyclization to form a different, more stable heterocyclic ring system. Such rearrangements are often driven by the formation of a thermodynamically more stable product.
It is important to note that these are proposed mechanisms based on the reactivity of analogous compounds. Detailed experimental and computational studies would be necessary to definitively elucidate the specific ring-opening and rearrangement pathways for this compound.
Investigation of Tautomerism (e.g., Amino-Imino Tautomerism)
The existence of tautomeric forms is a common feature of heterocyclic compounds bearing amino substituents. For this compound, the principal tautomeric equilibrium to consider is that between the amino and imino forms.
The amino tautomer is this compound, while the imino tautomer would be 3-Chloro-5-imino-4,5-dihydro-1,2,4-thiadiazole. The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring.
Computational studies on related N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have been performed to determine the probability of tautomeric transition and to identify potential sites of interaction with biological receptors. nih.gov Such quantum-chemical calculations can provide insights into the relative stabilities of the tautomers. nih.gov
Spectroscopic techniques are instrumental in identifying and quantifying tautomeric forms. The different structural features of the amino and imino tautomers would give rise to distinct signals in various spectroscopic analyses.
Table 1: Expected Spectroscopic Data for Amino and Imino Tautomers of this compound
| Spectroscopic Technique | Amino Tautomer (this compound) | Imino Tautomer (3-Chloro-5-imino-4,5-dihydro-1,2,4-thiadiazole) |
| ¹H NMR | A broad singlet for the -NH₂ protons. | A singlet for the N-H proton of the ring and a singlet for the =NH proton. |
| ¹³C NMR | A signal for the C5 carbon attached to the amino group. | A signal for the C5 carbon with a higher chemical shift due to the C=N bond. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for a primary amine (two bands). | A C=N stretching vibration and a single N-H stretching vibration for the imino group. |
This table is illustrative and based on general spectroscopic principles for related compounds.
For comparison, the spectroscopic characterization of 2-amino-5-aryl-1,3,4-thiadiazoles has shown a strong and broad band in the IR spectrum around 3150-3200 cm⁻¹ confirming the -NH₂ group, and a C=N stretching band around 1610-1620 cm⁻¹. chemistryjournal.net The ¹H-NMR spectra for these compounds showed a broad singlet for the two protons of the –NH₂ group. chemistryjournal.net These findings support the predominance of the amino tautomer in that series of compounds.
The study of tautomerism is crucial as the different tautomers can exhibit distinct chemical reactivity and biological activity. The predominant tautomeric form under physiological conditions is of particular interest in medicinal chemistry.
Theoretical and Computational Investigations of 3 Chloro 1,2,4 Thiadiazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic structure of thiadiazole systems. These methods provide deep insights into the molecule's stability, electronic properties, and reactive nature.
DFT studies are instrumental in determining the optimized geometry and electronic properties of thiadiazole derivatives. For molecules in this class, calculations are often performed using the B3LYP functional with various basis sets, such as 6-31G(d) or 6-311++G(d,p), which have been shown to provide a reliable balance between accuracy and computational cost for organic molecules. scispace.comnih.gov
A DFT analysis of 3-Chloro-1,2,4-thiadiazol-5-amine would begin with geometry optimization to find the lowest energy conformation. Based on studies of similar structures like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) and various halogen-substituted 1,2,5-thiadiazoles, the 1,2,4-thiadiazole (B1232254) ring is expected to be planar. researchgate.netacs.org This planarity is a consequence of the aromatic character and sp² hybridization of the ring atoms. The electronic structure is characterized by significant electron delocalization within the ring, which is influenced by the substituents. The chlorine atom at position 3 acts as an electron-withdrawing group through induction, while the amino group at position 5 can act as an electron-donating group through resonance. This push-pull electronic arrangement is key to its reactivity.
Structural parameters such as bond lengths and angles would be calculated and compared with experimental data if available. For instance, in a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a good correlation (R² = 0.998) was found between DFT-calculated and experimentally observed vibrational frequencies, validating the computational approach. scispace.com Similarly, the N–N bond length in the 1,3,4-thiadiazole (B1197879) ring of an amino-substituted derivative was calculated to be 1.358 Å, indicating its specific electronic environment. acs.org
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the sulfur atom, while the LUMO would likely be distributed across the electron-deficient thiadiazole ring, particularly the C=N bonds. This distribution dictates the sites for electrophilic and nucleophilic attack.
The following table presents HOMO-LUMO data for several related thiadiazole derivatives, calculated using DFT methods, to provide context for the expected values for this compound.
| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |
|---|---|---|---|---|---|
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | B3LYP/6-311+G(d,p) | -6.61 | -1.63 | 4.98 | scispace.com |
| Asymmetrical azine-modified thiadiazole sulfonamide | B3LYP/6-31G(d) | -6.49 | -2.92 | 3.57 | nih.gov |
| Random copolymer with thiadiazole unit | DFT | -5.76 | -3.37 | 2.39 | researchgate.net |
| Block copolymer with thiadiazole unit | DFT | -5.74 | -3.40 | 2.34 | researchgate.net |
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large energy gap.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Local reactivity descriptors, such as Fukui functions and Mulliken atomic charges, identify the most reactive sites within a molecule.
Mulliken Charges: Provide the charge distribution across the atoms, indicating electrostatic potential.
Fukui Functions: Indicate the change in electron density at a specific site when the total number of electrons in the system changes, highlighting sites susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net
For this compound, the nitrogen atoms in the ring and the chlorine atom are expected to have negative Mulliken charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms of the ring are expected to be electron-deficient and thus susceptible to nucleophilic attack.
The table below shows calculated reactivity descriptors for a related thiadiazole derivative, illustrating the type of data obtained from such analyses.
| Descriptor | Value |
|---|---|
| Ionization Potential (I) | 6.49 eV |
| Electron Affinity (A) | 2.92 eV |
| Hardness (η) | 1.78 eV |
| Chemical Potential (μ) | -4.71 eV |
| Electrophilicity Index (ω) | 6.22 eV |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, a key point of interest is the rotational barrier of the C5-NH₂ bond. Computational studies on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have calculated the energy barrier for the rotation of the amino group. acs.org A similar analysis would reveal the most stable orientation of the amino group relative to the thiadiazole ring and the energy required for its rotation, which influences intermolecular interactions like hydrogen bonding. The dihedral angles involving the amino group and the ring atoms are critical parameters determined in such an analysis. acs.org
Molecular dynamics (MD) simulations, while not commonly reported for smaller thiadiazoles, could provide further insight into the molecule's behavior in solution, including its interaction with solvent molecules and its dynamic conformational landscape over time.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for predicting reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The halogen atom on a thiadiazole ring is known to be a good leaving group, readily participating in nucleophilic substitution reactions. nih.gov
For this compound, a likely reaction pathway is the nucleophilic aromatic substitution (SNAr) at the C3 position, where the chlorine atom is displaced by a nucleophile. Computational studies could model this reaction with various nucleophiles (e.g., amines, thiols), calculating the activation energy barriers by locating the transition state structure. Such calculations would clarify whether the reaction proceeds via a concerted mechanism or through a Meisenheimer complex intermediate. Studies on related 3-chloro-1,2,4-thiadiazoles have shown their high reactivity towards thiols, which can be investigated computationally. researchgate.net
Computational Studies on Substituent Effects and Structure-Reactivity Relationships
The reactivity of the 1,2,4-thiadiazole ring is heavily modulated by its substituents. Computational studies allow for a systematic investigation of these effects. In this compound, the interplay between the electron-withdrawing chloro group and the electron-donating amino group establishes a distinct structure-reactivity relationship.
Computational analyses can quantify these effects by comparing a series of related molecules. For instance, replacing the chlorine atom with other halogens or the amino group with other functional groups and calculating the resulting changes in electronic structure and reactivity descriptors would provide a clear picture of their influence. Research on 5-substituted-3-chloro-1,2,4-thiadiazoles has demonstrated that modifying the substituent at the 5-position (e.g., sulfonyl vs. sulfinyl groups) dramatically alters the molecule's reactivity towards nucleophiles like thiols. researchgate.net A computational approach can explain these experimental observations by analyzing the changes in the LUMO energy and the partial charges on the ring carbon atoms.
Solvent Effects on Molecular and Electronic Properties
Theoretical investigations into the impact of solvents on the properties of heterocyclic compounds, including derivatives of 1,2,4-thiadiazole, are commonly performed using quantum chemical calculations, particularly Density Functional Theory (DFT). A prevalent approach to simulate bulk solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). wikipedia.org In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. wikipedia.orguni-muenchen.de This method allows for the calculation of molecular properties in different solvent environments, providing insights into how the electronic structure and geometry of the solute are perturbed.
For this compound, increasing solvent polarity is expected to have a pronounced effect on its molecular properties. The presence of electronegative chlorine and nitrogen atoms, along with the amino group, results in a significant ground-state dipole moment. In a polar solvent, this dipole moment will induce a reaction field in the solvent, which in turn will interact with and stabilize the solute molecule. This stabilization is generally more significant for polar solutes.
This interaction with the solvent can lead to noticeable changes in the molecular geometry. For instance, bonds with a higher degree of polar character may experience slight elongation or contraction as the electronic distribution within the molecule adjusts to the solvent's reaction field.
The electronic properties of this compound are also expected to be sensitive to the solvent environment. The dipole moment of the molecule is likely to increase with the polarity of the solvent, as the charge separation within the molecule is enhanced by the stabilizing interactions with the solvent. Furthermore, the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are affected by the solvent. Generally, polar solvents tend to stabilize both the HOMO and LUMO, but the extent of stabilization may differ, leading to a change in the HOMO-LUMO energy gap. A decrease in the energy gap in polar solvents would suggest a red shift (bathochromic shift) in the electronic absorption spectrum of the compound.
Specific solvent interactions, particularly hydrogen bonding, can also play a critical role, especially in protic solvents like water or ethanol (B145695). The amino group of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors. These specific interactions can lead to more localized changes in the molecular and electronic structure compared to the bulk electrostatic effects modeled by PCM.
Table 1: Theoretical Solvent Effects on the Molecular Geometry of this compound
| Solvent | Dielectric Constant | C-Cl Bond Length (Å) | C-S Bond Length (Å) | C-N (amino) Bond Length (Å) |
| Gas Phase | 1.0 | 1.730 | 1.765 | 1.360 |
| Toluene | 2.4 | 1.732 | 1.764 | 1.362 |
| Acetone | 20.7 | 1.735 | 1.762 | 1.365 |
| Water | 78.4 | 1.738 | 1.760 | 1.368 |
Note: The data in this table is hypothetical and serves to illustrate the expected trends based on computational studies of similar molecules.
Table 2: Theoretical Solvent Effects on the Electronic Properties of this compound
| Solvent | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Gas Phase | 3.50 | -6.80 | -1.20 | 5.60 |
| Toluene | 3.75 | -6.85 | -1.28 | 5.57 |
| Acetone | 4.10 | -6.95 | -1.45 | 5.50 |
| Water | 4.35 | -7.05 | -1.60 | 5.45 |
Note: The data in this table is hypothetical and intended to demonstrate the anticipated influence of solvent polarity on the electronic properties of the compound.
Spectroscopic and Advanced Structural Characterization Techniques for Research
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental for identifying functional groups and gaining insights into the molecular structure and bonding.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups.
For 3-Chloro-1,2,4-thiadiazol-5-amine, the FT-IR spectrum is expected to exhibit characteristic bands for the amine (N-H), carbon-nitrogen (C=N), and carbon-chlorine (C-Cl) bonds, as well as vibrations associated with the 1,2,4-thiadiazole (B1232254) ring. Analysis of related compounds provides a basis for these assignments. For instance, in various 5-[substituted]-1,3,4-thiadiazol-2-amines, the N-H stretching vibrations of the amino group typically appear in the range of 3000-3400 cm⁻¹. growingscience.com The C=N stretching vibration is observed around 1590-1654 cm⁻¹, and the C-S-C linkage within the ring can be seen near 829 cm⁻¹. growingscience.com In related chloro-substituted thiadiazoles, the C-Cl stretching vibration is found at lower frequencies, often around 701 cm⁻¹. cdnsciencepub.com
Based on data from analogous structures like 5-amino-1,3,4-thiadiazole-2-thiol (B144363) and other derivatives, a comprehensive table of expected FT-IR vibrational frequencies can be compiled. researchgate.netchemicalbook.com
Interactive Data Table: Expected FT-IR Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Reference |
| N-H Stretch | Amine (-NH₂) | 3000 - 3400 | Strong, Broad | growingscience.com |
| C=N Stretch | Thiadiazole Ring | 1590 - 1654 | Medium to Strong | growingscience.com |
| N-H Bend | Amine (-NH₂) | ~1650 | Medium | mdpi.com |
| C-N Stretch | Thiadiazole Ring | 1286 - 1397 | Medium | amazonaws.com |
| C-S Stretch | Thiadiazole Ring | 681 - 829 | Weak to Medium | growingscience.com |
| C-Cl Stretch | Chloro Group | ~701 | Medium to Strong | cdnsciencepub.com |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For planar molecules like thiadiazoles, Raman spectroscopy helps to confirm assignments made from IR data and provides information on skeletal vibrations of the ring. cdnsciencepub.com
In the study of 3-chloro-1,2,5-thiadiazole, a close isomer, Raman spectra were crucial for assigning the fundamental vibrations. cdnsciencepub.com The molecule, assumed to be planar, has vibrations that can be classified by symmetry. cdnsciencepub.com The totally symmetric modes are polarized in the Raman spectrum, which aids in their definitive assignment. cdnsciencepub.com Key vibrations for related structures include ring stretching, in-plane bending, and out-of-plane bending modes. cdnsciencepub.comcdnsciencepub.com For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the thiadiazole ring and the C-Cl bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In this compound, the only protons are those of the amino (-NH₂) group, as the thiadiazole ring itself is fully substituted and lacks C-H bonds.
The amino protons would appear as a signal in the ¹H NMR spectrum. Its chemical shift would be influenced by the electronic nature of the thiadiazole ring and factors like solvent and concentration. In studies of similar 5-amino-thiadiazole derivatives, the amine protons (NH₂) typically resonate as a broad singlet. For example, in 5-[aryl]-1,3,4-thiadiazol-2-amines, these protons appear in the range of δ 7.26–7.75 ppm. growingscience.com In other related structures, the amine protons have been observed as a broad singlet at δ 8.36 ppm in DMSO-d₆. amazonaws.com
Interactive Data Table: Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference |
| -NH₂ | 7.0 - 8.5 | Broad Singlet | 2H | growingscience.comamazonaws.com |
¹³C NMR spectroscopy maps the carbon framework of a molecule. For this compound, two distinct signals are expected, corresponding to the two carbon atoms of the thiadiazole ring: C3 (bonded to chlorine) and C5 (bonded to the amino group).
The chemical shifts of these carbons are highly dependent on their substituents. In related 1,3,4-thiadiazoles, the ring carbons resonate at distinct positions. For example, the carbon atom of the -C=N group is typically found in the downfield region of the spectrum, between δ 148-169 ppm. growingscience.com In a study of 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline, the carbon atoms of the thiadiazole ring showed signals at approximately 151 ppm and 141 ppm. rsc.org The carbon attached to the chlorine atom (C3) is expected to be significantly influenced by the halogen's electronegativity, while the carbon attached to the amino group (C5) will also show a characteristic shift.
Interactive Data Table: Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Reference |
| C3 (-Cl) | 150 - 160 | rsc.org |
| C5 (-NH₂) | 160 - 170 | growingscience.com |
While 1D NMR (¹H and ¹³C) provides fundamental structural data, 2D-NMR techniques are often employed to confirm assignments and elucidate more complex structural details, especially in larger or more ambiguous molecules. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be valuable.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS, ESI-MS)
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI-MS) are particularly useful for the analysis of heterocyclic compounds.
In a typical ESI-MS analysis of an amino-substituted thiadiazole, the molecule is expected to be protonated, often at the basic amino group or one of the nitrogen atoms in the heterocyclic ring, to form a pseudomolecular ion [M+H]⁺. The high-resolution mass spectrum would confirm the molecular formula (C₂H₂ClN₃S) by providing a highly accurate mass measurement.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides crucial information about the compound's structure. The molecular ion of this compound would be expected to undergo cleavage at the weakest bonds. Common fragmentation pathways for related heterocyclic amines include the loss of small neutral molecules. While a specific fragmentation table for this compound is not documented in the searched literature, a hypothetical fragmentation pattern can be proposed based on established chemical principles.
Table 1: Hypothetical ESI-MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 135.97 / 137.97 | [M+H]⁺ | - |
| 100.97 | [M+H - Cl]⁺ | HCl |
| 94.00 | [M+H - HNCH]⁺ | HCN₂ |
| 78.98 | [C₂H₂N₂S]⁺ | Cl, NH |
| 59.99 | [CSN₂H]⁺ | CCl, NH |
Note: This table is a hypothetical representation based on general fragmentation principles of similar compounds and is not derived from experimental data for this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.
For this compound, a successful crystal structure determination would reveal the planarity of the 1,2,4-thiadiazole ring. Detailed analysis of a related compound, 5-amino-3-methyl-1,2,4-thiadiazole, has shown that such molecules can form elaborate two-dimensional hydrogen-bonded networks in the solid state. chemspider.com It is expected that the amino group in this compound would similarly participate in hydrogen bonding with the nitrogen atoms of adjacent molecules.
The crystallographic data would include the unit cell parameters, space group, and atomic coordinates. Bond lengths and angles would confirm the heterocyclic ring structure and the positions of the chloro and amino substituents.
Table 2: Predicted Crystallographic Data Parameters for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pnma |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | 90 |
| β (°) | Data not available |
| γ (°) | 90 |
| Volume (ų) | Data not available |
| Z (molecules/unit cell) | 4 or 8 |
Note: This table presents typical parameters for small organic molecules and is for illustrative purposes only. Specific experimental data for this compound is not available in the cited literature.
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Interactions
Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's electronic structure, including its chromophores (light-absorbing groups) and the extent of conjugation.
For this compound, the 1,2,4-thiadiazole ring itself is a chromophore. The presence of the amino group (an auxochrome) and the chloro group will influence the position and intensity of the absorption maxima (λ_max). Typically, heterocyclic aromatic compounds exhibit intense π → π* transitions at shorter wavelengths (in the UV region) and, in some cases, less intense n → π* transitions at longer wavelengths. Studies on various thiadiazole derivatives show absorption maxima in the UV range, which can be influenced by solvent polarity. growingscience.comresearchgate.net
Table 3: Expected UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) (Transition) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Ethanol (B145695) | ~210-230 (π → π) | Data not available |
| ~270-290 (π → π) | Data not available | |
| Dichloromethane | Data not available | Data not available |
Note: The values in this table are estimations based on the spectroscopic data of similar amino- and chloro-substituted heterocyclic compounds and are not from direct experimental measurement for this compound.
Advanced Research Applications of 3 Chloro 1,2,4 Thiadiazol 5 Amine and Its Derivatives
Role as Synthetic Intermediates in Organic Synthesis
The reactive nature of the 3-Chloro-1,2,4-thiadiazole (B2938681) core, particularly the labile chlorine atom and the nucleophilic amino group, makes it an excellent starting material for the construction of more complex molecular architectures.
Precursors for Polyheterocyclic Systems
The 1,2,4-thiadiazole (B1232254) moiety serves as a foundational unit for the synthesis of fused and linked polyheterocyclic systems. While direct examples starting from 3-Chloro-1,2,4-thiadiazol-5-amine are specific, the general strategy is well-documented with analogous aminoazoles. For instance, related structures like 4-amino-3-mercapto-1,2,4-triazoles are versatile precursors for building fused heterocyclic systems. arkat-usa.org These amino-substituted azoles can undergo cyclization reactions with various reagents to form bicyclic and polycyclic compounds.
A common synthetic route involves the reaction of the amino group and an adjacent functional group (or a group introduced for this purpose) with a bifunctional electrophile. For example, 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazole, when reacted with carbon disulfide, yields a fused 1,2,4-triazolo[3,4-b] ajchem-a.comresearchgate.netresearchgate.netthiadiazole system. arkat-usa.org Similarly, reaction with 2,3-dichloroquinoxaline (B139996) leads to the formation of a complex polyheterocyclic structure, a triazolothiadiazinoquinoxaline derivative. arkat-usa.org These reactions demonstrate the utility of the aminoazole scaffold in creating diverse and complex heterocyclic libraries.
Scaffolds for Functional Material Design
The thiadiazole ring is a privileged scaffold in medicinal chemistry and material science due to its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions. mdpi.com The 1,2,4-thiadiazole core, in particular, has been employed as a central framework for designing molecules with specific biological functions.
Recent studies have utilized the thiadiazole scaffold to develop potent inhibitors for various enzymes. For instance, derivatives have been designed as c-Met kinase inhibitors for cancer treatment. In this context, the thiadiazole core acts as a rigid anchor, positioning various substituents in the correct orientation to interact with the enzyme's active site. The synthesis of these inhibitors often involves coupling the thiadiazole core with other aromatic and heterocyclic moieties to optimize binding affinity and selectivity.
Applications in Agrochemical Research
Derivatives of thiadiazoles are actively investigated for their potential use in agriculture, primarily as herbicides and fungicides. The structural features of the thiadiazole ring can be systematically modified to tune the biological activity against specific weeds or fungal pathogens.
Development of Herbicidal Leads
Thiadiazole derivatives have shown significant potential as herbicides. researchgate.net Research has focused on synthesizing various series of these compounds and evaluating their herbicidal effects. For example, studies on 1,3,4-thiadiazole (B1197879) derivatives revealed that their herbicidal activity is closely linked to their molecular structure. acs.orgacs.org
One prominent class of thiadiazole-based herbicides includes N-(5-substituted-1,3,4-thiadiazol-2-yl)ureas. acs.org The herbicidal efficacy of these compounds was found to be highly dependent on the nature of the substituent at the 5-position of the thiadiazole ring and on the urea (B33335) moiety. Structure-activity relationship (SAR) studies indicated that compounds with a tert-butyl group at the 5-position, such as 1-methyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)urea, exhibited the most potent herbicidal activity. acs.org The mode of action for these types of herbicides often involves the inhibition of photosynthesis and the disruption of chloroplast ultrastructure in susceptible plants. researchgate.net
Fungicidal Research Applications
The thiadiazole nucleus is a key component in the development of novel antifungal agents. Various isomers, including 1,2,3- and 1,3,4-thiadiazoles, have been incorporated into new molecules to test their efficacy against plant-pathogenic fungi. nyu.edumdpi.com
In one study, a series of N-acyl-N-arylalaninates containing a 1,2,3-thiadiazole (B1210528) fragment were synthesized and evaluated. mdpi.com While some of these compounds showed moderate in vitro activity against fungi like Botrytis cinerea and Rhizoctonia solani, one derivative demonstrated significant in vivo effectiveness (92% at 200 µg/mL) against Alternaria brassicicola, comparable to the commercial standard tiadinil. mdpi.com Another study focused on synthesizing 1,2,4-triazole (B32235) derivatives containing a 1,2,3-thiadiazole moiety, with many of the resulting compounds showing good antifungal activity against Pseudoperonospora cubensis. researchgate.net Furthermore, compounds belonging to the group of 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diols have demonstrated a broad spectrum of biological activity, including antifungal properties. nih.gov
Development as Corrosion Inhibitors
Thiadiazole derivatives are highly effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. researchgate.netmdpi.com Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic π-electron system, which facilitate strong adsorption onto the metal surface. ajchem-a.comscispace.com
The mechanism of inhibition involves the formation of a protective film on the metal. The sulfur and nitrogen atoms in the thiadiazole ring act as active centers for adsorption, donating lone-pair electrons to the vacant d-orbitals of iron atoms on the steel surface. ajchem-a.comnih.gov This adsorption process blocks the active corrosion sites, impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, which is characteristic of a mixed-type inhibitor. mdpi.comresearchgate.net
The molecular structure of the inhibitor significantly influences its performance. The presence of electron-donating groups (e.g., -NH2, -OH) on the thiadiazole ring enhances inhibition efficiency by increasing the electron density at the active centers, thereby strengthening the adsorption bond with the metal. researchgate.net Conversely, electron-withdrawing groups tend to decrease performance. researchgate.net Studies have shown that the adsorption of thiadiazole inhibitors on steel surfaces typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer film. nih.govresearchgate.net
Adsorption Mechanisms on Metal Surfaces
The interaction of thiadiazole derivatives with metal surfaces is a critical area of study, particularly for applications in corrosion inhibition. The adsorption mechanism is primarily governed by the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which act as active centers for interaction with the d-orbitals of metals. nih.govnih.gov
Theoretical and experimental studies have shown that thiadiazole derivatives can adsorb onto metal surfaces like iron, copper, and aluminum through a process of physical adsorption (physisorption) or chemical adsorption (chemisorption). jchemlett.comscientific.netrsc.org
Physisorption: This mechanism involves weaker van der Waals forces and electrostatic interactions between the inhibitor molecules and the metal surface. Computational studies on the adsorption of aminophenyl- and methoxyphenyl-thiadiazole derivatives on an Fe(110) surface indicated that low adsorption or binding energies are characteristic of physisorption. jchemlett.comjchemlett.com
Chemisorption: This involves the formation of coordinate bonds between the heteroatoms of the thiadiazole molecule and the vacant d-orbitals of the metal atoms, leading to a more stable and robust protective film. For instance, studies on 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337) (BODTA) on an aluminum surface revealed the formation of Al–N and Al–S bonds, indicating a chemical adsorption process. rsc.org
Molecular dynamics simulations and quantum chemical calculations are frequently employed to elucidate these mechanisms. Such studies show that inhibitor molecules often adsorb in a nearly parallel orientation to the metal surface, maximizing surface coverage and forming an effective barrier against corrosive agents. nih.gov The effectiveness of the adsorption and the resulting inhibition is influenced by the specific substituents on the thiadiazole ring. jchemlett.com
Table 1: Adsorption Characteristics of Thiadiazole Derivatives on Metal Surfaces
| Derivative | Metal Surface | Adsorption Mechanism | Key Findings | Reference(s) |
| 2-Amino-5-phenyl-1,3,4-thiadiazole (APT) | Iron (Fe) | Physisorption | Adsorption occurs via van der Waals forces; active sites are S and N atoms. | jchemlett.comjchemlett.com |
| 1,3,4-thiadiazole-2,5-dimercapto (T-SH) | Copper (Cu) | Not specified | Adsorption behavior studied via quantum chemistry and molecular dynamics. | scientific.net |
| 2,5-bis(octyldithio)-1,3,4-thiadiazole (BODTA) | Aluminum (Al) | Chemisorption | Formation of Al-N and Al-S bonds confirmed. | rsc.org |
| (E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT) | Carbon Steel | Mixed (Physisorption & Chemisorption) | Spontaneous adsorption process forming a protective film. | nih.gov |
Surface Chemistry Studies
Surface chemistry studies of this compound and its derivatives focus on characterizing the adsorbed layers and understanding their reactivity. Quantum chemical calculations, including the use of Fukui functions, help identify the most reactive sites within the molecule for interaction with the metal surface. jchemlett.comjchemlett.com
For many thiadiazole derivatives, the sulfur and nitrogen atoms are the primary active sites for adsorption. jchemlett.comrsc.org In some substituted thiadiazoles, the sulfur atoms on side chains exhibit stronger reactivity than those within the thiadiazole ring itself. rsc.org The ability of these molecules to donate electrons to the metal surface and accept electrons from the metal's d-orbitals (back-donation) is crucial for forming a stable adsorbed layer. jchemlett.com
For example, a theoretical study on the interaction of various thiadiazole derivatives with an iron surface found that the sulfur atom on the thiadiazole ring was the most likely site for nucleophilic attack, indicating its capacity to donate electrons to the iron surface. jchemlett.com The study of 2-amino-5-ethyl-1,3,4-thiadiazole (B82430) (AETD) as a corrosion inhibitor for brass in a chloride solution showed that the inhibitor's adsorption follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. metall-mater-eng.com These surface studies are fundamental to developing effective corrosion inhibitors and understanding interfacial phenomena in materials science.
Utility in Materials Science Research
The unique structural and electronic properties of the thiadiazole nucleus make it a valuable component in the design of advanced materials. isres.org
Components in Organic Photovoltaics
Thiadiazole derivatives are being explored as electron-accepting materials in organic solar cells (OSCs) and dye-sensitized solar cells (DSSCs). nih.govresearchgate.net Their electron-deficient nature, rigidity, and high planarity can lead to favorable energy levels and optimized molecular aggregation in the active layer of photovoltaic devices. nih.gov
In one study, a triptycenyl-phenazino-thiadiazole was used as an electron acceptor in a bulk-heterojunction solar cell. tu-dresden.de When blended with the donor polymer PTB7, the device achieved a power conversion efficiency of 2.4%. tu-dresden.de Another area of investigation involves incorporating thiadiazole units as π-spacers in metal-free organic dyes for DSSCs, which can influence the electronic and optical properties of the sensitizer. researchgate.net The thiazole (B1198619) and thiadiazole families of heterocycles are widely used to construct conjugated polymers and non-fullerene acceptors for high-performance OSCs. nih.gov
Ligands in Coordination Chemistry for Novel Material Development
Thiadiazole derivatives serve as versatile ligands in coordination chemistry, capable of binding to metal ions through their nitrogen atoms to form coordination polymers and metal-organic frameworks (MOFs). isres.orgacs.org These materials are of great interest due to their diverse structural topologies and potential applications in areas like luminescence and chemical sensing. mdpi.commdpi.com
For example, 1,3,4-thiadiazole-2,5-di-3-pyridyl has been used as an angular ligand with metal ions such as Zn(II), Cd(II), and Cu(II) to produce one- and two-dimensional coordination polymers. acs.org The resulting structures can exhibit complex architectures, including novel chiral channels. acs.org The coordination mode of thiadiazole-derived ligands often involves the nitrogen atoms of the thiadiazole ring and a neighboring functional group, such as a deprotonated phenolic -OH group. nih.gov The incorporation of a thiazolo[5,4-d]thiazole (B1587360) unit into a coordination polymer has been shown to create interdigitated structures with porosity for gas adsorption after solvent removal. researchgate.net
Development as Functional Dyestuffs and Lubricants
Functional Dyestuffs
The 1,3,4-thiadiazole ring is an important chromophoric core used in the synthesis of azo dyes. mdpi.comnih.gov These dyes are known for their excellent coloring properties, producing vivid shades ranging from yellow and orange to red and blue. mdpi.comrsc.org They are synthesized through a conventional diazotization-coupling sequence, where an amino-thiadiazole derivative is diazotized and then coupled with various aromatic compounds. mdpi.comrsc.org
Thiadiazole-based azo dyes have found applications in dyeing synthetic fibers like polyester (B1180765), where the thiadiazole nucleus confers excellent wet fastness properties. rsc.orgresearchgate.net The thermal and optical properties of these dyes can be tuned by altering the substituents on the thiadiazole and the coupling component. rsc.org
Table 2: Applications of Thiadiazole Derivatives as Dyestuffs
| Thiadiazole Derivative Type | Application | Resulting Colors | Key Properties | Reference(s) |
| 2-Amino-1,3,4-thiadiazole (B1665364) based azo dyes | Dyeing of polyester fibers | Orange to blue shades | Good light and wet fastness | rsc.org |
| 2-Arylazo-5-aryl-1,3,4-thiadiazoles | General dyestuffs | Yellow, orange, red, blue | High melting solids, good solubility in DMSO and acetone | mdpi.com |
| 5-Acetyl-2-amino-4-methylthiazole based azo dyes | Dyeing of cellulose (B213188) triacetate fabric | Bright yellow to maroon | Good light, washing, and sublimation fastness | researchgate.net |
Lubricants
Derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD) are well-established multifunctional additives for lubricants and hydraulic oils. lube-media.comgoogle.com These compounds exhibit excellent anti-wear, extreme pressure, and antioxidant properties. lube-media.comresearchgate.net Their effectiveness stems from the high sulfur content and the presence of active nitrogen and sulfur elements, which form a protective boundary film on metal surfaces under friction. lube-media.comresearchgate.net
This film prevents direct metal-to-metal contact, reducing wear and protecting against corrosion. researchgate.net A significant challenge with DMTD-based additives is their poor solubility in lubricating oils, which researchers have addressed by synthesizing derivatives with long alkyl chains or other functional groups to improve oil solubility and stability. researchgate.netgoogle.com These ashless and environmentally friendlier additives are considered potential alternatives to traditional zinc dialkyl dithiophosphate (B1263838) (ZDDP) additives. researchgate.net
Role in Conducting Polymers
Thiadiazole units are being incorporated into the structure of conducting polymers to create new electroactive materials. These materials are particularly relevant for energy storage applications, such as in rechargeable lithium batteries. acs.org
One study investigated the electrocatalytic effects of polythiophene-based conducting polymers on the redox reactions of 2,5-dimercapto-1,3,4-thiadiazole (DMcT). acs.org The thiadiazole compound acts as a redox-active component, and the conducting polymer facilitates its electrochemical reactions. The electrocatalytic activity was found to be strongly dependent on the "window of conductivity" of the polymer, which can be tuned by modifying the polymer's chemical structure. acs.org Such hybrid materials, which combine the properties of conducting polymers and redox-active thiadiazole units, offer a pathway to developing advanced cathode materials for energy storage devices. acs.org
Chemical Biology Probes and Tools
The unique chemical properties of the 3-chloro-1,2,4-thiadiazole scaffold make it a valuable platform for the development of sophisticated chemical biology probes. These tools are instrumental in elucidating complex biological processes at the molecular level.
Specific Protein Thiol Modification Reagents
Derivatives of 3-chloro-1,2,4-thiadiazole have been identified as highly selective and efficient reagents for the modification of protein thiols. Cysteine residues, with their nucleophilic thiol groups, play critical roles in protein structure, function, and regulation. The ability to selectively modify these residues is crucial for studying their function and for the development of targeted therapeutics.
In the quest for novel inhibitors of human histone deacetylase 8 (HDAC8), a zinc-dependent enzyme implicated in cancer and other diseases, researchers synthesized a series of 3-chloro-5-substituted-1,2,4-thiadiazoles. Current time information in Bangalore, IN.rsc.orgnih.gov These compounds, particularly those with sulfonyl and sulfinyl substituents at the 5-position, demonstrated remarkable reactivity towards thiol groups in aqueous solutions. Current time information in Bangalore, IN.rsc.orgnih.gov
The mechanism of action involves a nucleophilic aromatic substitution, where the thiol group of a cysteine residue attacks the C5 position of the thiadiazole ring, displacing the leaving group. This covalent modification allows for the specific labeling and functional modulation of proteins.
Key Research Findings:
A study by Jänsch et al. revealed that 5-sulfonyl- and 5-sulfinyl-substituted 1,2,4-thiadiazoles (TDZs) are superior to the commonly used thiol-modifying reagent N-ethylmaleimide (NEM) in terms of both speed and specificity. nih.govnih.govnih.govnih.govresearchgate.net This makes them excellent candidates for applications in redox biology where the rapid and selective blocking of free thiols is necessary to prevent artifacts such as disulfide bond rearrangement. Current time information in Bangalore, IN.rsc.orgnih.gov
The research on HDAC8 demonstrated that these TDZ derivatives can effectively modify solvent-accessible cysteines. Current time information in Bangalore, IN.rsc.orgnih.gov This was confirmed through quantitative HPLC/ESI-QTOF-MS/MS analysis, which allowed for the kinetic measurement of the modification of multiple cysteine residues simultaneously. Current time information in Bangalore, IN.rsc.orgnih.gov The inhibitory effect of these compounds on HDAC8 is directly linked to the modification of a cysteine residue (C153) located within the active site. Current time information in Bangalore, IN.nih.gov
The synthesis of these derivatives typically involves the oxidative cyclization of monoalkyl derivatives of dipotassium (B57713) cyanodithioimidocarbonate with sulfuryl chloride, followed by oxidation to the corresponding sulfinyl and sulfonyl compounds. Current time information in Bangalore, IN.rsc.orgnih.gov
The following table summarizes the key characteristics of these thiol modification reagents:
| Compound Type | Reactivity with Thiols | Specificity | Application Example |
| 5-Sulfonyl-3-chloro-1,2,4-thiadiazoles | Very high | High | Rapid blocking of protein thiols, HDAC8 inhibition |
| 5-Sulfinyl-3-chloro-1,2,4-thiadiazoles | High | High | Selective cysteine modification |
| N-ethylmaleimide (NEM) | Moderate | Moderate | General thiol modification |
DNA Binding and Cleavage Studies
While the 1,3,4-thiadiazole and 1,2,5-thiadiazole (B1195012) isomers have been the subject of numerous studies investigating their interactions with DNA, including binding and cleavage activities, there is a notable lack of published research specifically on the DNA binding and cleavage properties of this compound and its direct derivatives.
For instance, studies on certain 1,2,5-thiadiazole derivatives have explored their potential for DNA cleavage, albeit with moderate results. rsc.org Similarly, various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their ability to bind to calf thymus DNA (CT-DNA), with some showing potential as anticancer agents through DNA interaction.
The exploration of this compound and its derivatives in the context of DNA binding and cleavage remains a largely unexplored area of research. The unique electronic and structural features of the 1,2,4-thiadiazole ring system could potentially lead to novel DNA interacting agents. Future studies in this area would be valuable to determine if this class of compounds holds promise for applications in chemotherapy or as molecular probes for DNA.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of 1,2,4-thiadiazoles is an area of active research, with a strong emphasis on developing more efficient and environmentally friendly methods. rsc.org Future work on 3-Chloro-1,2,4-thiadiazol-5-amine and its derivatives will likely focus on moving beyond traditional synthetic protocols.
Green Chemistry Approaches: Recent advancements have highlighted the use of green solvents like water and polyethylene (B3416737) glycol (PEG-400) in the synthesis of 1,2,4-thiadiazole (B1232254) scaffolds. mdpi.com For instance, an iodine-mediated, metal-free approach for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles in water has been successfully demonstrated. mdpi.comorganic-chemistry.org Another eco-friendly method involves the oxidative dimerization of thioamides using a chloranil-DMSO system in PEG-400. mdpi.com Applying these green principles to the synthesis and derivatization of this compound could significantly reduce environmental impact and improve process safety.
Novel Catalytic Systems: The development of novel catalysts is a key driver of innovation in organic synthesis.
Hypervalent Iodine: Phenyliodine(III) bis(trifluoroacetate) (PIFA) has been used as a metal-free catalyst for the intramolecular oxidative S-N bond formation in imidoyl thioureas, yielding 1,2,4-thiadiazoles rapidly and in high yields at room temperature. rsc.orgorganic-chemistry.org
Photoredox Catalysis: The use of visible light and a photoredox catalyst like eosin (B541160) Y offers a sustainable method for the aerobic oxidative cyclization of thioamides. rsc.org
Enzymatic Catalysis: An emerging biotechnology involves the use of vanadium-dependent haloperoxidase enzymes for the oxidative dimerization of thioamides. nih.govacs.org This biocatalytic approach uses a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, demonstrating high chemoselectivity. nih.govacs.org
Future research should explore the adaptation of these catalytic systems for the functionalization of the this compound core, potentially leading to novel derivatives that are difficult to access through conventional means.
Advanced Mechanistic Elucidation of Complex Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new reactions. While the synthesis of 1,2,4-thiadiazoles is well-established, the intricate details of more complex transformations remain a fertile ground for investigation.
For example, the enzyme-mediated synthesis of 1,2,4-thiadiazoles is proposed to occur through two distinct S-bromination events, involving key intermediates like S-bromothioamide and iminobenzathiamide. acs.org Control experiments have suggested that this pathway is dominant over a potential sulfoxamide-mediated route. nih.govacs.org
Another critical area for mechanistic study is the interaction of the 1,2,4-thiadiazole ring with biological nucleophiles. It is known that the N-S bond of the thiadiazole can react with the thiol group of cysteine residues in proteins to form a disulfide bond, leading to enzyme inactivation. researchgate.netsci-hub.se The reactivity is tunable based on the substituents at the C3 and C5 positions. sci-hub.se Future studies could employ advanced spectroscopic techniques (e.g., time-resolved NMR), kinetic analysis, and computational modeling to precisely map the reaction coordinates and transition states for reactions involving this compound derivatives. This would enable a more rational design of targeted covalent inhibitors or other functional molecules.
High-Throughput Screening for New Research Applications
High-throughput screening (HTS) offers a powerful platform for rapidly evaluating large libraries of compounds for specific biological activities or material properties. Given that 1,2,4-thiadiazole derivatives exhibit a wide range of biological activities, including anticancer properties, HTS is a logical next step for accelerating discovery. researchgate.netnih.govnih.govnih.gov
Libraries of novel compounds derived from the this compound scaffold could be synthesized and screened against a diverse panel of targets.
Biological Screening: Systematic screening against various human cancer cell lines, as has been done for other 1,2,4-thiadiazole-triazole hybrids, could identify new potent anticancer agents. nih.govnih.gov HTS could also be applied to discover inhibitors for other enzyme classes, such as kinases or proteases, or to identify compounds with novel antimicrobial or anti-inflammatory activities. nih.gov
Materials Screening: HTS methodologies can also be adapted to screen for desired material properties, such as fluorescence, conductivity, or thermal stability, opening avenues for the development of new organic electronic materials.
The integration of HTS with automated synthesis would create a powerful discovery engine, rapidly generating and evaluating new chemical entities based on the this compound framework.
Computational Design of Advanced 1,2,4-Thiadiazole Materials
In silico methods are becoming indispensable tools in modern chemical research, allowing for the rational design of molecules with tailored properties before their synthesis. mdpi.com Computational approaches such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations can provide deep insights into molecular interactions and properties.
Drug Discovery: Ligand-based pharmacophore models can be constructed to screen large virtual databases for potential lead compounds targeting specific proteins, as demonstrated in the search for VEGFR-2 inhibitors among 1,3,4-thiadiazole (B1197879) derivatives. nih.gov Such studies use molecular docking to predict binding affinities and modes, while ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help to assess the drug-likeness of candidates. mdpi.comnih.gov
Materials Science: DFT calculations can predict the electronic properties of new materials, such as the HOMO-LUMO energy gaps, which are crucial for applications in organic electronics. mdpi.com This allows for the pre-screening of virtual derivatives of this compound to identify candidates with promising electronic or optical characteristics.
Future research will see a tighter integration of these computational tools in the design phase. For instance, machine learning models could be trained on existing data to predict the properties of novel 1,2,4-thiadiazole derivatives, guiding synthetic efforts toward the most promising candidates for advanced materials or therapeutic agents.
Integration with Emerging Technologies in Chemical Research
The synergy between chemistry and other emerging technologies is set to redefine the research landscape for compounds like this compound.
Electrosynthesis: Electro-oxidative methods provide a green, catalyst- and oxidant-free approach to forming the N-S bond in 1,2,4-thiadiazoles. organic-chemistry.org This technology offers excellent functional group tolerance and straightforward operation, making it an attractive method for future syntheses. rsc.orgorganic-chemistry.org
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and easier scalability compared to batch processes. isres.org Applying flow chemistry to the synthesis and derivatization of this compound could lead to more efficient and reproducible manufacturing of these compounds.
Artificial Intelligence: As mentioned, AI and machine learning can be integrated with computational chemistry and HTS data to build predictive models for bioactivity and material properties. This can accelerate the design-build-test-learn cycle, making the discovery of new functional molecules more efficient and less reliant on serendipity.
By embracing these emerging technologies, researchers can explore the chemical space around this compound more systematically and efficiently, paving the way for novel discoveries in medicine and material science.
Q & A
Q. How can computational modeling predict the reactivity of this compound in complex systems?
- Answer: Molecular dynamics simulations (AMBER force field) model interactions with biological targets (e.g., enzyme active sites). Docking studies (AutoDock Vina) identify binding poses, while QSAR models correlate substituent electronegativity with inhibitory potency (R² > 0.85). These tools prioritize synthesis targets, reducing experimental trial-and-error .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
